

# Spectroscopic Profile of 2,6-Dimethyl-5-heptenal: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethyl-5-heptenal

Cat. No.: B093204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dimethyl-5-heptenal**, a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

## Chemical Structure and Properties

**2,6-Dimethyl-5-heptenal**, also known as melonal, is an organic compound with the chemical formula  $C_9H_{16}O$ .<sup>[1]</sup> Its structure features a heptenal backbone with methyl groups at positions 2 and 6, and a carbon-carbon double bond at the 5-position.

Systematic Name: 2,6-dimethylhept-5-enal Molecular Weight: 140.22 g/mol <sup>[2]</sup> Appearance: Pale yellow liquid<sup>[2]</sup> Odor: Melon-like<sup>[2]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the  $^1H$  and  $^{13}C$  NMR data for **2,6-Dimethyl-5-heptenal**.

Table 1:  $^1H$  NMR Spectroscopic Data of **2,6-Dimethyl-5-heptenal**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.6 (predicted)	d	1H	H-1 (Aldehyde)
5.1 (predicted)	t	1H	H-5
2.4 (predicted)	m	1H	H-2
2.1 (predicted)	m	2H	H-4
1.7 (predicted)	s	3H	C6-CH <sub>3</sub>
1.6 (predicted)	s	3H	C6-CH <sub>3</sub>
1.1 (predicted)	d	3H	C2-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **2,6-Dimethyl-5-heptenal**

Chemical Shift ( $\delta$ ) ppm	Assignment
205.0 (predicted)	C-1 (Aldehyde)
132.0 (predicted)	C-6
123.0 (predicted)	C-5
49.0 (predicted)	C-2
35.0 (predicted)	C-3
25.7 (predicted)	C-4
25.7 (predicted)	C6-CH <sub>3</sub>
17.6 (predicted)	C6-CH <sub>3</sub>
13.0 (predicted)	C2-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2,6-Dimethyl-5-heptenal** is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data of **2,6-Dimethyl-5-heptenal**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2968	Strong	C-H stretch (alkane)
2917	Strong	C-H stretch (alkane)
2872	Medium	C-H stretch (alkane)
2710	Weak	C-H stretch (aldehyde)
1726	Strong	C=O stretch (aldehyde)
1450	Medium	C-H bend (alkane)
1377	Medium	C-H bend (alkane)

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2,6-Dimethyl-5-heptenal** shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data of **2,6-Dimethyl-5-heptenal**

m/z	Relative Intensity (%)	Assignment
41	100.0	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
82	87.0	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup>
67	87.8	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
39	41.9	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
69	39.7	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
140	Low	[M] <sup>+</sup> (Molecular Ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

## NMR Spectroscopy

A sample of **2,6-Dimethyl-5-heptenal** is dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), containing a small amount of tetramethylsilane (TMS) as an internal standard. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer. For  $^1\text{H}$  NMR, data is typically acquired at 300-600 MHz, while  $^{13}\text{C}$  NMR is acquired at 75-150 MHz.

## IR Spectroscopy

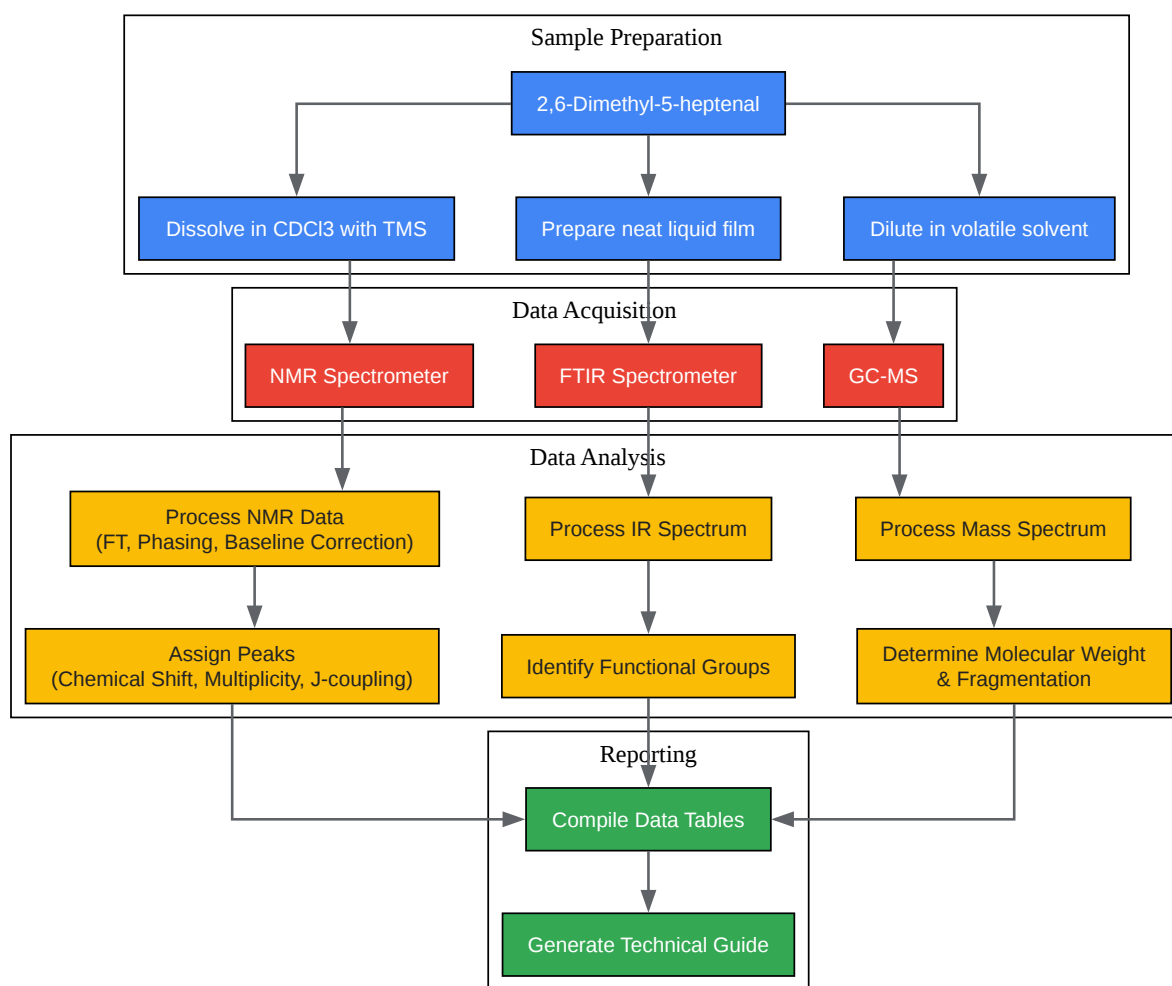
A thin film of neat **2,6-Dimethyl-5-heptenal** is placed between two sodium chloride ( $\text{NaCl}$ ) or potassium bromide ( $\text{KBr}$ ) plates. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

A dilute solution of **2,6-Dimethyl-5-heptenal** in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The compound is separated from the solvent and then ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records their abundance.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **2,6-Dimethyl-5-heptenal**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,6-Dimethyl-5-heptenal | 106-72-9 [chemicalbook.com]
- 2. (+-)-2,6-Dimethyl-5-heptenal | C<sub>9</sub>H<sub>16</sub>O | CID 61016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dimethyl-5-heptenal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093204#spectroscopic-data-of-2-6-dimethyl-5-heptenal-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

